molecular formula C10H19NO4 B052826 Di-tert-butyl Iminodicarboxylate CAS No. 51779-32-9

Di-tert-butyl Iminodicarboxylate

Cat. No.: B052826
CAS No.: 51779-32-9
M. Wt: 217.26 g/mol
InChI Key: XCAQIUOFDMREBA-UHFFFAOYSA-N
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Description

Chemical Name: Di-tert-butyl iminodicarboxylate (DTBID) CAS No.: 51779-32-9 Molecular Formula: C₁₀H₁₉NO₄ Molecular Weight: 217.26 g/mol Synonyms: Bis(tert-butoxycarbonyl)amine, N-Boc-tert-butylcarbamate, Iminodicarboxylic acid di-tert-butyl ester .

Properties and Applications:
DTBID is a white crystalline solid with a purity typically >95% (GC) . It is widely used as a protecting group in organic synthesis, particularly for amines, due to the stability of tert-butyloxycarbonyl (Boc) groups under acidic and basic conditions. For example, in rhodium-catalyzed hydroacylation reactions, DTBID serves as a precursor for synthesizing alkenyl derivatives . It is commercially available from suppliers like TCI Chemicals and Kanto Reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-tert-butyl iminodicarboxylate can be synthesized through the reaction of di-tert-butyl dicarbonate with ammonia or primary amines. The reaction typically involves the use of organic solvents such as tetrahydrofuran (THF) and is carried out under controlled temperature conditions to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl iminodicarboxylate primarily undergoes substitution reactions. It is used as a reagent for the preparation of primary amines from alkyl halides. The compound can also participate in dehydration reactions to form amines from alcohols using the Mitsunobu reaction .

Common Reagents and Conditions:

    Substitution Reactions: Alkyl halides, potassium salts, and organic solvents like THF.

    Dehydration Reactions: Alcohols, Mitsunobu reagents (e.g., triphenylphosphine, diethyl azodicarboxylate).

Major Products: The major products formed from these reactions are primary amines, which are valuable intermediates in various chemical syntheses .

Scientific Research Applications

Synthesis of Primary Amines

One of the primary applications of DTBDMIC is in the synthesis of primary amines from alkyl halides. The compound can be deprotonated to form a potassium salt, which then undergoes N-alkylation. This method is advantageous due to its ability to generate amines efficiently and with fewer side reactions than conventional methods .

Preparation of Complex Molecules

DTBDMIC is utilized to create functionalized intermediates that are crucial for the synthesis of complex molecules, including pharmaceuticals and natural products. By reacting DTBDMIC with various starting materials, chemists can develop building blocks for more intricate chemical structures .

Medicinal Chemistry

In medicinal chemistry, DTBDMIC and its derivatives have been explored for their potential roles in drug development. The ability to form primary amines makes it invaluable for synthesizing biologically active compounds, including those with therapeutic properties .

Material Science

The compound is also used in material science for creating conformationally constrained spirocycles, which can serve as CCR1 antagonists. This application showcases DTBDMIC's versatility beyond traditional organic synthesis .

Comparative Analysis with Other Compounds

The following table compares DTBDMIC with similar compounds used in organic synthesis:

Compound NameStructureKey Features
Di-tert-butyl IminodicarboxylateC₁₀H₁₉N₄O₄Efficient amine synthesis; versatile protecting group
Boc-anhydrideC₈H₁₄O₃Commonly used for amine protection but less reactive
Diethyl MalonateC₈H₁₄O₄Used in similar reactions but less sterically hindered
N-Boc-2-pyrrolidineC₉H₁₅NO₂Useful for nitrogen-containing heterocycles

DTBDMIC stands out due to its steric hindrance and efficiency in forming stable intermediates, making it a preferred reagent in many synthetic pathways compared to its counterparts .

Case Study 1: Synthesis of Diamines

A study demonstrated the use of DTBDMIC to synthesize trans-diamino-2-butene and cis-1,4-diamino-2-butene through reductive amination processes. The reaction conditions included sodium hydride and tetrahydrofuran (THF) as solvents, yielding high product purity and efficiency .

Case Study 2: Drug Development

In drug development research, DTBDMIC was employed to synthesize a series of amino acid derivatives that exhibited promising biological activities. The derivatives were tested for their efficacy against specific biological targets, showcasing the compound's potential in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of di-tert-butyl iminodicarboxylate involves its role as a protecting group for amines. In the presence of strong acids, the Boc (tert-butoxycarbonyl) protecting groups are removed, releasing the free amine. This deprotection process is crucial in peptide synthesis and other organic transformations .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. tert-Butyl Methyl Iminodicarboxylate

CAS No.: 66389-76-2 Molecular Formula: C₈H₁₅NO₄ Molecular Weight: 189.21 g/mol Key Differences:

  • Replaces one tert-butyl group with a methyl group, reducing steric bulk.
  • Higher purity (>98.0% GC) and lower molecular weight compared to DTBID .
  • Applications: Used in peptide synthesis for selective protection of amino groups.
2.2. Di-tert-butyl Iminodiacetate

CAS No.: Not explicitly listed (referenced in ) Molecular Formula: C₁₂H₂₂N₂O₄ (estimated) Key Differences:

  • Contains acetate (CH₃COO⁻) groups instead of Boc groups.
  • Enhanced solubility in polar solvents due to acetate moieties.

Comparison with Cyclic Derivatives

3.1. Di-tert-butyl Piperazine-1,4-dicarboxylate

CAS No.: 76535-75-6 Molecular Formula: C₁₄H₂₆N₂O₄ Molecular Weight: 286.37 g/mol . Key Differences:

  • Incorporates a piperazine ring, introducing rigidity and basicity.
  • Applications: Used in medicinal chemistry as a building block for drug candidates targeting neurological disorders.
3.2. Di-tert-butyl 1,4,7-Triazacyclononane-1,4-dicarboxylate

CAS No.: 174138-01-3 Molecular Formula: C₁₆H₃₁N₃O₄ Molecular Weight: 329.44 g/mol . Key Differences:

  • Macrocyclic structure with three nitrogen atoms, enabling metal coordination.
  • Applications: Ligand in radiopharmaceuticals (e.g., gallium-68 labeled compounds for PET imaging) .
3.3. Di-tert-butyl Imidazolidine-1,3-dicarboxylate

CAS No.: 886362-32-9 Molecular Formula: C₁₃H₂₄N₂O₄ Molecular Weight: 272.34 g/mol . Key Differences:

  • Five-membered saturated imidazolidine ring, increasing stability under reducing conditions.
  • Storage: Requires refrigeration (2–8°C) due to hygroscopicity .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing DTBID, and how can purity be ensured?

DTBID is typically synthesized via iminodicarboxylate protection using tert-butoxycarbonyl (Boc) groups. A common method involves reacting iminodicarboxylic acid derivatives with Boc anhydride in the presence of a base like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF) at room temperature . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures >95% purity, as validated by GC or HPLC . Contaminants like unreacted Boc reagents are monitored using 1^1H NMR (e.g., tert-butyl peaks at δ 1.4 ppm) .

Q. Which spectroscopic techniques are critical for characterizing DTBID?

  • 1^1H/13^{13}C NMR : Confirms Boc group integration (e.g., tert-butyl protons at δ 1.4 ppm; carbonyl carbons at ~150-155 ppm) .
  • IR Spectroscopy : Key peaks include N-H stretching (~3300 cm1^{-1}, if unreacted amine exists) and C=O stretches (~1700-1750 cm1^{-1}) .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS verifies the molecular ion peak at m/z 217.26 (C10_{10}H19_{19}NO4_4) .

Q. How does DTBID’s stability vary under different storage conditions?

DTBID is sensitive to moisture and acidic conditions, which hydrolyze Boc groups. Stability studies recommend storage under inert gas (N2_2/Ar) at 0–4°C in sealed containers. Decomposition products (e.g., CO2_2, tert-butanol) are monitored via TGA/DSC, showing stability up to 100°C in anhydrous environments .

Advanced Research Questions

Q. How does DTBID participate in multi-step syntheses of heterocyclic compounds?

DTBID acts as a transient protecting group in peptide and heterocycle synthesis. For example, in pyrrolidine/pyrrole derivatives, DTBID stabilizes amine intermediates during cycloadditions or nucleophilic substitutions. Post-reaction, Boc groups are cleaved with TFA/CH2_2Cl2_2 (1:1 v/v) at 20°C, confirmed by 1^1H NMR loss of tert-butyl signals . Optimizing reaction stoichiometry (e.g., 1.2 eq. DTBID per amine) minimizes side products like over-Boc-protected species .

Q. What are the thermal decomposition pathways of DTBID, and how are they analyzed?

Adiabatic calorimetry (e.g., ARC) reveals DTBID’s exothermic decomposition above 120°C, releasing CO2_2 and tert-butylene. Kinetic parameters (activation energy EaE_a ~120 kJ/mol) are derived via Kissinger analysis of DSC data. Diluents like toluene reduce decomposition rates but are less effective than ethers, as shown in comparative studies .

Q. How can contradictions in DTBID-mediated reaction yields be resolved?

Yield discrepancies often arise from competing hydrolysis or Boc group migration. Methodological adjustments include:

  • Strict anhydrous conditions : Use molecular sieves or dry solvents.
  • In situ IR monitoring : Tracks Boc group integrity during reactions .
  • Alternative bases : Cs2_2CO3_3 over K2_2CO3_3 reduces side reactions in polar solvents .

Q. What safety protocols are essential for handling DTBID in reactive intermediates?

  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (irritant) .
  • Ventilation : Use fume hoods to avoid inhalation of decomposition vapors.
  • Spill management : Neutralize acidic residues with NaHCO3_3 and adsorb with vermiculite .

Q. Methodological Resources

  • Synthesis Optimization : Multi-step protocols in .
  • Safety Data : SDS guidelines in and .
  • Thermal Analysis : ARC/DSC methodologies in and .

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
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InChI

InChI=1S/C10H19NO4/c1-9(2,3)14-7(12)11-8(13)15-10(4,5)6/h1-6H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XCAQIUOFDMREBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70299500
Record name Di-tert-butyl Iminodicarboxylate
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Molecular Weight

217.26 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51779-32-9
Record name 1,3-Bis(1,1-dimethylethyl) imidodicarbonate
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Record name Imidodicarbonic acid, C,C'-bis(1,1-dimethylethyl) ester
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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